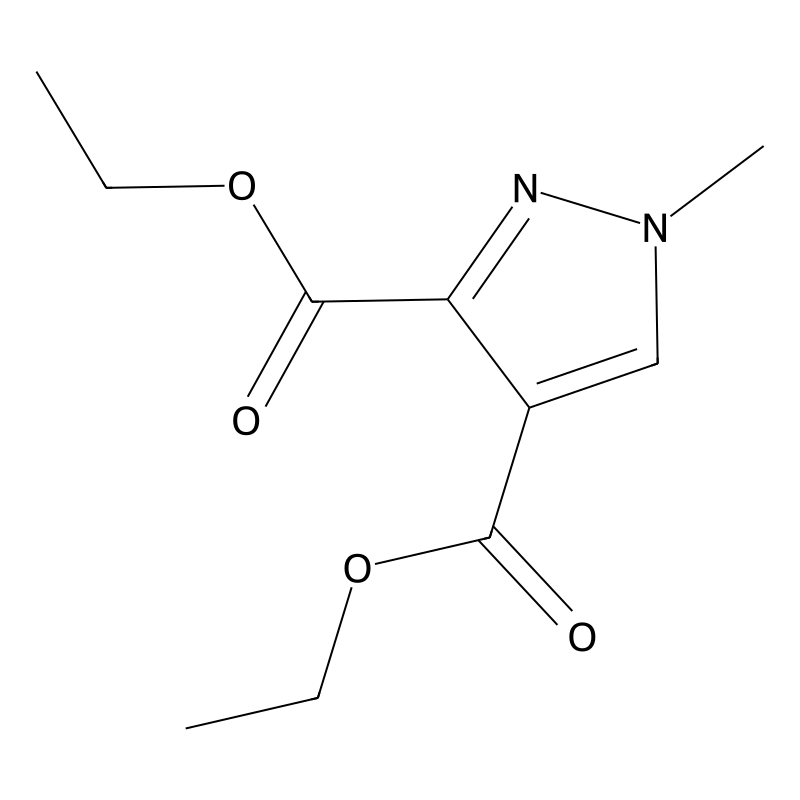

diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester serves as a valuable building block in organic synthesis due to its reactive functionality. The presence of the ester groups makes it susceptible to various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at these positions. This versatility enables the synthesis of complex organic molecules with potential applications in drug discovery and material science [].

Medicinal Chemistry:

The pyrazole core is a privileged scaffold found in numerous bioactive molecules. Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester can be modified through its reactive ester groups to generate novel pyrazole-based derivatives with potential therapeutic properties. Research has explored its derivatives as potential modulators of various biological processes, including:

- Enzyme inhibition: Studies have investigated the development of pyrazole derivatives from this compound as inhibitors of enzymes involved in various diseases, such as cancer and neurodegenerative disorders [, ].

- Antimicrobial activity: Research has explored the potential of pyrazole derivatives derived from this compound as antimicrobial agents to combat bacterial and fungal infections [].

Material Science:

The unique properties of pyrazole derivatives, including their thermal stability and ability to form hydrogen bonds, make them attractive candidates for various material science applications. Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester can serve as a precursor for the synthesis of:

- Polymers: The reactive ester groups can be utilized to create new polymers with tailored properties for applications in optoelectronics, drug delivery, and organic electronics.

- Ligands: The pyrazole core can be used to design ligands that can bind to specific metal ions, finding potential applications in catalysis and material development.

Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate is a heterocyclic compound characterized by its pyrazole ring, which contains two carboxylate ester groups at positions 3 and 4, along with a methyl group at position 1. Its molecular formula is , and it is recognized for its versatility in organic synthesis and potential medicinal applications due to its unique structural properties .

- Oxidation: This compound can be oxidized to yield various pyrazole derivatives with different functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert it into dihydropyrazole derivatives, typically using sodium borohydride or lithium aluminum hydride.

- Substitution: It can participate in nucleophilic substitution reactions where different substituents replace the ester groups. The conditions often involve bases or acids to facilitate these substitutions .

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate, Hydrogen peroxide Varies based on substrate Reduction Sodium borohydride, Lithium aluminum hydride Anhydrous conditions preferred Substitution Bases (e.g., NaOH), Acids (e.g., HCl) Controlled temperature

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide | Varies based on substrate |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions preferred |

| Substitution | Bases (e.g., NaOH), Acids (e.g., HCl) | Controlled temperature |

Research indicates that diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. It has been studied for its interactions with neurotransmitters such as dopamine, suggesting relevance in neuropharmacology. The compound may inhibit certain enzymes involved in inflammatory pathways, leading to its potential use in therapeutic applications targeting various diseases .

The synthesis of diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate typically involves cyclization reactions of appropriate precursors under controlled conditions. A common method includes the cyclization of diethyl 1-benzoyl-3,4-pyrroledicarboxylate followed by hydrolysis. In industrial settings, large-scale synthesis often employs similar cyclization techniques with optimized reaction conditions to ensure high yield and purity .

Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate has diverse applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Explored as a precursor for drug development targeting various diseases.

- Industry: Utilized in producing specialty chemicals and materials, such as polymers and dyes.

Studies have shown that diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate interacts significantly with neurotransmitter pathways. Its sodium salt form has demonstrated notable interactions with dopamine pathways, which may have implications for developing therapeutic agents targeting neurological disorders. Such interactions underline its potential role in neuropharmacological applications .

Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate can be compared with several similar compounds:

| Compound Name | Key Features |

|---|---|

| Diethyl 1H-pyrazole-3,5-dicarboxylate | Lacks the methyl group at position 1; simpler structure |

| Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | Features methyl ester groups instead of ethyl ester groups; altered solubility |

| 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid | The free acid form without esterification; different reactivity profile |

| Diethyl 1H-pyrrole-3,4-dicarboxylate | Similar in structure but contains a pyrrole ring instead of a pyrazole ring |

| 3,5-Diethyl 1H-pyrazole-3,5-dicarboxylate | Another pyrazole derivative with different substitution patterns |

Uniqueness

Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring. This imparts distinct chemical and biological properties that make it valuable in synthesizing specialized heterocyclic systems and developing novel pharmaceutical agents .

Molecular and Structural Characteristics

Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate (CAS: 10514-60-0) is defined by the molecular formula C$${10}$$H$${14}$$N$$2$$O$$4$$ and a molecular weight of 226.23 g/mol. Its structure comprises:

- A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms).

- Methyl group at the 1-position.

- Ethyl ester groups at the 3- and 4-positions.

Key Structural Descriptors:

| Property | Value |

|---|---|

| IUPAC Name | Diethyl 1-methylpyrazole-3,4-dicarboxylate |

| SMILES Notation | CCOC(=O)C1=CN(N=C1C(=O)OCC)C |

| InChI Key | WGDUGNXQHVPZSH-UHFFFAOYSA-N |

| Planarity | Planar pyrazole ring system |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMF) |

The planar pyrazole ring facilitates π-π interactions, while the ester groups enhance solubility in nonpolar media. Intramolecular hydrogen bonding between the ester carbonyl oxygen and adjacent protons further stabilizes the structure.

Traditional Synthesis Routes via Sydnone Intermediates

The traditional synthesis of diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate primarily relies on sydnone intermediates, which belong to the mesoionic family of compounds [7]. These compounds undergo [3+2] cycloaddition-retrocycloaddition reactions with alkynes to form pyrazoles effectively [7]. The sydnone precursors are readily prepared by established routes involving nitrogen-nitrosation of amino acids, followed by cyclodehydration with trifluoroacetic anhydride [7].

Cycloaddition Reactions with Acetylenic Dipolarophiles

The primary synthesis route involves 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate and 3-arylsydnones [3]. The mechanism proceeds through sydnone preparation, where 3-arylsydnones are synthesized from nitrogen-aryl-nitrogen-nitrosoglycines, followed by cycloaddition where dimethyl acetylenedicarboxylate reacts with sydnones [3]. This methodology demonstrates excellent regioselectivity and provides good yields of the target pyrazole derivatives [7].

The cycloaddition process exhibits high regiocontrol, with sydnones undergoing successful cycloaddition with trimethylsilylacetylene to afford trimethylsilyl-substituted pyrazoles in good yield and excellent regioselectivity [7]. The reaction conditions typically involve heating at reflux temperatures, with the cycloaddition proceeding efficiently to generate the desired pyrazole framework [7].

Esterification and Functional Group Transformations

Following the initial cycloaddition, esterification processes convert the carboxylic acid functionalities to ethyl ester groups through standard esterification protocols [6]. The functional group transformations involve systematic modification of the pyrazole core, where carboxyl groups are introduced through reactions with oxalyl chloride, which serves both as reagent and solvent [6]. The acid chloride intermediates are subsequently hydrolyzed without isolation to form carboxylic acids, which are then converted to ethyl esters [6].

Alternative approaches involve double alkylation of 4-pyrazolecarboxylic acid derivatives by α,ω-dibromoalkanes in superbasic potassium hydroxide-dimethyl sulfoxide systems, yielding corresponding diethyl dicarboxylates in high yields [6]. Alkaline hydrolysis of diesters followed by neutralization provides target dicarboxylic acids, which can be subsequently esterified [6].

Modern Catalytic Approaches

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a powerful tool for optimizing pyrazole synthesis, significantly reducing reaction times while improving yields [10]. Comparative studies demonstrate that microwave irradiation is more efficient than conventional thermal heating, reducing reaction times from hours to minutes while increasing product yields in all cases [10]. For pyrazole derivatives, microwave conditions at 500 watts and 120-150°C for periods ranging from 3 to 20 minutes consistently deliver superior results compared to conventional heating methods [10].

| Compound Type | Conventional Method Time | Microwave Time | Conventional Yield | Microwave Yield |

|---|---|---|---|---|

| Pyrazole derivatives | 2-15 hours | 3-20 minutes | 60-76% | 81-95% |

| Pyrazolylthiazole derivatives | 6-10 hours | 8-15 minutes | 67-75% | 88-95% |

The microwave-assisted approach enables rapid assembly of pyrazole cores with enhanced efficiency, particularly when combined with multicomponent reaction strategies [10]. The method proves especially valuable for synthesizing substituted pyrazoles where traditional heating methods require extended reaction times [10].

Flow Chemistry Applications in Industrial Production

Flow chemistry has revolutionized the synthesis of pyrazole derivatives by enabling continuous processing and improved reaction control [11]. A unified continuous flow assembly line synthesis approach provides rapid and modular synthesis of highly functionalized pyrazoles through sequential reactor coils [11]. The technology enables safe handling of diazoalkanes at elevated temperatures and utilizes aryl alkyne dipolarophiles under catalyst-free conditions [11].

The flow synthesis methodology demonstrates remarkable efficiency, with total residence times as short as 31.7 minutes achieving throughput rates of 1.76 grams per hour [11]. Sequential reactor modules perform multiple transformations including nitrogen-alkylation, arylation, deprotection, and amidation to install broad molecular diversity efficiently [11]. The approach provides flexible synthesis pathways suitable for both pharmaceutical and agrochemical applications [11].

Two-stage synthesis protocols in flow chemistry employ sequential transformations where starting acetophenones are first condensed with dimethyl acetylenedicarboxylate-dimethylformamide to form intermediate enaminones, followed by condensation with hydrazine to generate desired pyrazoles [14]. Optimized conditions include temperatures of 170°C for enaminone formation with 10-minute residence time, followed by 150°C for pyrazole formation with 2-minute residence time [14].

Green Chemistry Perspectives

Solvent-Free Synthesis Protocols

Solvent-free synthesis represents a significant advancement in sustainable pyrazole chemistry, eliminating the need for organic solvents while maintaining high reaction efficiency [13]. Montmorillonite K10-catalyzed domino reactions provide highly regioselective, solvent-free synthesis of 1,3,4-trisubstituted and 1,4-disubstituted pyrazole derivatives [13]. Experimental outcomes clearly demonstrate that organic solvents have an adverse effect on pyrazole formation, while oxidative conditions in the presence of reusable clay favor formation of the desired products [13].

The solvent-free approach proceeds via nucleophilic attack of enamine intermediates on the β-carbon of amino acrylates, with the clay catalyst providing both Lewis acid activation and oxidative conditions [13]. The montmorillonite K10 catalyst can be reused multiple times without significant loss of activity, making the process economically viable for large-scale synthesis [13].

Multicomponent synthesis strategies under solvent-free conditions demonstrate exceptional atom economy and step economy [12]. Four-component systems involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile proceed under solvent-free reflux conditions at 85°C for 10-15 minutes, achieving yields ranging from 65-92% [12].

| Catalyst System | Reaction Conditions | Yield Range | Reaction Time |

|---|---|---|---|

| Glycine | Water, room temperature | 85-94% | 5-20 minutes |

| Isonicotinic acid | Solvent-free, 85°C | 65-92% | 10-15 minutes |

| β-Cyclodextrin | Water/ethanol, 80°C | 83-93% | 15-50 minutes |

| Sodium lactate | Water/ethanol, room temperature | 67-91% | 10-20 minutes |

Biocatalytic Esterification Strategies

Biocatalytic approaches utilizing immobilized enzymes offer environmentally benign alternatives for pyrazole synthesis and esterification [17] [19]. Thermomyces lanuginosus lipase immobilized on metal-organic framework substrates demonstrates exceptional performance for catalyzing pyrazole synthesis reactions [17] [19]. The immobilized enzyme system achieves 2.5-fold higher activity compared to free enzyme, with activity measurements of 110 units per milligram for the immobilized biocatalyst [19].

Engineered enzymes enable selective nitrogen-alkylation of pyrazoles through catalyst-controlled pyrazole alkylation using cyclic two-enzyme cascades [15]. The enzymatic system employs a promiscuous enzyme that uses haloalkanes as precursors to generate non-natural analogs of S-adenosyl-L-methionine, while a second engineered enzyme transfers alkyl groups in highly selective carbon-nitrogen bond formations [15]. The cosubstrate recycling system requires only catalytic amounts of cofactors, achieving pyrazole alkylation with unprecedented regioselectivity exceeding 99% [15].

One-pot enzymatic synthesis protocols demonstrate regioselective formation of 1,3,5-trisubstituted pyrazole derivatives with yields ranging from 49-90% [17]. The optimized conditions employ 10 milligrams of immobilized Thermomyces lanuginosus lipase at 45°C in ethanol solvent for 8 hours reaction time [17]. The biocatalyst maintains 80% activity even in 100% ethanol concentrations, demonstrating exceptional solvent stability [17].